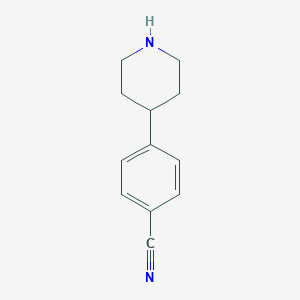

4-(piperidin-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAZPDPJRACUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374102 | |

| Record name | 4-(4'-Cyanophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149554-06-3 | |

| Record name | 4-(4'-Cyanophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cyanophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Acknowledging the Scaffold's Significance

An In-depth Technical Guide to 4-(piperidin-4-yl)benzonitrile: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents is often a story of molecular architecture. It is a narrative built upon foundational scaffolds—robust, versatile, and synthetically accessible structures that serve as the starting point for innovation. This compound is one such critical building block. Its unique topology, merging a flexible, saturated piperidine heterocycle with a rigid, electronically distinct benzonitrile ring, has established it as a privileged scaffold in drug discovery programs targeting a spectrum of human diseases.

This technical guide moves beyond a simple recitation of data. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of the core chemical properties, synthetic strategies, and therapeutic potential of this important intermediate. We will explore not just the what, but the why—elucidating the causal relationships between its structure and its utility, and providing field-proven insights into its practical application.

Molecular Overview and Physicochemical Properties

This compound is characterized by a direct carbon-carbon bond between the C4 position of a piperidine ring and the C4 position of a benzonitrile ring. This seemingly simple linkage creates a molecule with distinct chemical environments: the basic secondary amine of the piperidine offers a handle for derivatization and influences solubility, while the cyano-substituted phenyl ring acts as a key pharmacophoric element and a site for further chemical elaboration.

Figure 1: Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes the key identification and computed properties for this compound. It is noteworthy that while widely used as an intermediate, comprehensive experimental physical data such as a definitive melting point is not consistently reported in publicly accessible literature, reflecting its common use in-situ or as a starting material for further synthesis rather than as an isolated final product.

| Property | Value | Source |

| CAS Number | 149554-06-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Appearance | Solid | |

| Synonyms | 4-(4'-Cyanophenyl)piperidine | [1] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | [1] |

| Computed LogP | 2.025 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.40 - 7.80 ppm): The benzonitrile moiety will exhibit a classic AA'BB' system. Two doublets are expected, each integrating to 2H. The protons ortho to the electron-withdrawing nitrile group (H-3, H-5) will be downfield (approx. δ 7.65-7.75 ppm), while the protons meta to the nitrile group (H-2, H-6) will be slightly upfield (approx. δ 7.45-7.55 ppm).

-

Piperidine Methine Proton (δ 2.70 - 3.00 ppm): The proton at the C4 position (CH attached to the phenyl ring) will appear as a multiplet (tt - triplet of triplets), shifted downfield due to the deshielding effect of the aromatic ring.

-

Piperidine Methylene Protons (Axial/Equatorial):

-

δ 3.05 - 3.25 ppm (2H, m): Protons on C2 and C6 in the equatorial positions, deshielded by the adjacent nitrogen.

-

δ 2.60 - 2.80 ppm (2H, m): Protons on C2 and C6 in the axial positions.

-

-

Piperidine Methylene Protons (δ 1.60 - 1.95 ppm, 4H, m): The protons on C3 and C5 will present as complex, overlapping multiplets.

-

Amine Proton (δ 1.5 - 2.5 ppm, 1H, broad s): The N-H proton signal is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon spectrum provides a clear fingerprint of the molecule's carbon skeleton.

-

Nitrile Carbon (δ ~119 ppm): The quaternary carbon of the C≡N group.[3]

-

Aromatic Carbons:

-

Piperidine Carbons:

-

δ ~45-47 ppm: Methylene carbons adjacent to the nitrogen (C2, C6).[4]

-

δ ~43-45 ppm: Methine carbon attached to the phenyl ring (C4).

-

δ ~32-34 ppm: Methylene carbons at C3 and C5.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key nitrile functional group.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2235 cm⁻¹ . The conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic nitriles.

-

N-H Stretch: A moderate, somewhat broad peak around 3300-3350 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Multiple peaks will appear just below 3000 cm⁻¹ , typically in the 2850-2950 cm⁻¹ range.

-

C=C Stretch (Aromatic): Absorptions around 1605 cm⁻¹ and 1500 cm⁻¹ are characteristic of the benzene ring.

Mass Spectrometry (MS)

Under standard electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be readily observed.

-

[M]⁺• or [M+H]⁺: Expected at m/z = 186.25 or 187.26, respectively.

-

Key Fragmentation: A primary fragmentation pathway would involve the loss of the benzonitrile group or cleavage within the piperidine ring, leading to characteristic daughter ions.

Synthesis and Purification: A Strategic Approach

The construction of the C(sp²)-C(sp³) bond between the aromatic and aliphatic rings is the central challenge in synthesizing this compound. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile strategy, offering high yields and excellent functional group tolerance.[5][6] This approach is favored in industrial and academic settings for its reliability.

The logical and field-proven synthetic route involves coupling an aryl halide (4-bromobenzonitrile) with an organoboron reagent derived from piperidine. To prevent self-coupling or undesired side reactions at the piperidine's secondary amine, it must first be protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Suzuki coupling but can be cleanly removed under acidic conditions.

Figure 2: High-level workflow for the synthesis of this compound.

Exemplary Step-by-Step Synthesis Protocol

This protocol describes a reliable, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Suzuki-Miyaura Coupling to form N-Boc-4-(4-cyanophenyl)piperidine

-

Rationale: This step constructs the core biphenyl-like C-C bond. Palladium(II) acetate or a pre-catalyst like Pd(dppf)Cl₂ is used. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base (e.g., potassium carbonate) is essential for the transmetalation step.[7][8] A mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst.

-

Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture) to the flask via syringe.

-

Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq.), to the reaction mixture.

-

Heat the mixture to reflux (typically 85-95 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.

-

Step 2: Deprotection to yield this compound

-

Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) or a solution of HCl in an organic solvent (e.g., dioxane) will efficiently cleave the carbamate to liberate the secondary amine.

-

Procedure:

-

Dissolve the crude N-Boc-4-(4-cyanophenyl)piperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of a strong acid. A 4M solution of HCl in dioxane (3-4 eq.) or neat trifluoroacetic acid (TFA, 5-10 eq.) are common choices.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If the hydrochloride salt is desired, it can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a base like 1M NaOH or saturated sodium bicarbonate.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the final product.

-

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small percentage (e.g., 1%) of ammonium hydroxide added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.

Reactivity, Stability, and Handling

Chemical Reactivity

The molecule possesses two primary reactive sites:

-

Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and sulfonylation reactions. This allows for extensive derivatization to explore structure-activity relationships (SAR) in drug discovery.

-

Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. It can also participate in cycloaddition reactions.

Stability and Storage

This compound is generally stable under standard laboratory conditions.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, protected from light.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids. As a base, it will react exothermically with acids to form salts.

Safety and Handling

Based on available safety data for this class of compounds, the following precautions are advised.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated area. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a molecular scaffold. The piperidine ring often serves as a non-planar, saturated linker that can orient substituents in specific three-dimensional vectors, which is crucial for optimizing binding interactions with biological targets like enzymes or receptors. The benzonitrile group can act as a hydrogen bond acceptor, a metabolic blocker, or a key pharmacophore that fits into a specific pocket of a protein active site.

This scaffold is a key intermediate in the synthesis of a wide array of pharmacologically active agents, particularly in the fields of oncology and neuroscience.[9][10]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 149554-06-3 C12H14N2 186.25 g/mol-Products Wonder [wonder-chem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(piperidin-4-yl)benzonitrile

Introduction: The Significance of 4-(piperidin-4-yl)benzonitrile in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Small molecules, such as this compound, often serve as pivotal scaffolds or key intermediates in the synthesis of pharmacologically active agents. The piperidine moiety is a prevalent feature in many approved drugs due to its ability to impart favorable pharmacokinetic properties, while the benzonitrile group can act as a crucial pharmacophore or a synthetic handle for further molecular elaboration. A comprehensive and unambiguous determination of the molecular structure of such compounds is a critical-path activity in any research and development program, ensuring the integrity of subsequent biological and toxicological studies.

This in-depth technical guide provides a holistic overview of the analytical methodologies employed in the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for the selection and application of various spectroscopic techniques. The guide will walk through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating and irrefutable structural assignment.

Molecular Structure Overview

The logical starting point for any structure elucidation is a hypothesis of the molecular structure. For this compound, the structure is comprised of a piperidine ring connected at its 4-position to a benzonitrile moiety.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For a comprehensive analysis, both ¹H and ¹³C NMR data are essential, often supplemented by two-dimensional (2D) techniques for unambiguous signal assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is fundamental to acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[2] The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

-

Filter the resulting solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

For a standard ¹H NMR experiment, a sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary.

-

If signal overlap is observed in the 1D spectra, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

-

¹H NMR Spectral Analysis: Decoding the Proton Environment

The predicted ¹H NMR spectrum of this compound provides a roadmap for interpretation.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.62 | d | 2H | H-Ar (ortho to CN) |

| 7.35 | d | 2H | H-Ar (meta to CN) |

| 3.15 | m | 2H | H-Pip (axial, eq) |

| 2.75 | m | 2H | H-Pip (axial, eq) |

| 2.60 | m | 1H | H-Pip (methine) |

| 1.85 | m | 2H | H-Pip (axial) |

| 1.65 | m | 2H | H-Pip (equatorial) |

| 1.50 | s (broad) | 1H | N-H |

Interpretation:

-

Aromatic Region (7.0-8.0 ppm): The two doublets at approximately 7.62 and 7.35 ppm, each integrating to 2 protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.62 ppm is consistent with its position ortho to the electron-withdrawing nitrile group.

-

Piperidine Ring Protons (1.5-3.2 ppm): The piperidine ring protons exhibit complex multiplets due to conformational dynamics and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected to be the most deshielded. The methine proton at the 4-position, being attached to the carbon bearing the benzonitrile group, will also have a distinct chemical shift. The broad singlet around 1.50 ppm is characteristic of the N-H proton, which can undergo exchange with residual water in the solvent.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 | C-Ar (ipso to Pip) |

| 132.5 | C-Ar (ortho to CN) |

| 128.0 | C-Ar (meta to CN) |

| 119.0 | CN |

| 111.0 | C-Ar (ipso to CN) |

| 45.0 | C-Pip (C2, C6) |

| 43.0 | C-Pip (C4) |

| 33.0 | C-Pip (C3, C5) |

Interpretation:

-

Aromatic and Nitrile Carbons (110-150 ppm): The spectrum is expected to show four distinct signals for the aromatic carbons, consistent with a para-substituted pattern. The quaternary carbon attached to the nitrile group will likely be the most deshielded. The nitrile carbon itself typically appears in the 115-125 ppm range.

-

Piperidine Ring Carbons (30-50 ppm): Three signals are anticipated for the piperidine ring carbons, corresponding to the C2/C6, C3/C5, and C4 positions, reflecting the symmetry of the ring.

Caption: Predicted 2D NMR (HSQC) correlations for this compound.

Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrumental Analysis:

-

The sample solution is infused into the ESI source at a constant flow rate.

-

A high voltage is applied to the capillary, causing the formation of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

For fragmentation studies (MS/MS), the protonated molecular ion is selected and subjected to collision-induced dissociation (CID).

-

Mass Spectrum Analysis

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 187.1230 | [M+H]⁺ (Protonated molecular ion) |

| 104.0524 | Fragment corresponding to the benzonitrile moiety |

| 84.0813 | Fragment corresponding to the piperidine ring |

Interpretation:

-

Molecular Ion: The observation of a prominent ion at m/z 187.1230 in the positive ion mode corresponds to the protonated molecule [C₁₂H₁₄N₂ + H]⁺, confirming the molecular formula and weight.

-

Fragmentation Pattern: In an MS/MS experiment, the fragmentation of the parent ion would be expected to occur at the bond connecting the piperidine and benzonitrile rings. This would lead to the formation of characteristic fragment ions corresponding to the protonated piperidine ring and the benzonitrile radical cation.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

Step-by-Step Methodology:

-

Background Collection: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.

-

Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is then recorded.

IR Spectrum Analysis

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350-3250 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 2230-2210 | Strong | C≡N stretch (nitrile) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

Interpretation:

-

N-H Stretch: A medium intensity band in the region of 3350-3250 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the piperidine ring.

-

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.

-

Nitrile Stretch: A strong, sharp absorption band in the range of 2230-2210 cm⁻¹ is a highly characteristic feature of the C≡N stretching vibration of the nitrile group.

-

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are typical for carbon-carbon double bond stretching within the benzene ring.

Conclusion: A Synergistic Approach to Structure Confirmation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy definitively map out the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides corroborating evidence of the major structural fragments. Finally, IR spectroscopy offers a rapid and unambiguous confirmation of the key functional groups present in the molecule. By integrating the data from these orthogonal techniques, a scientist can confidently and irrefutably assign the structure of this compound, a critical step in advancing its potential in drug discovery and development.

References

- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.

- Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of Cambridge Department of Chemistry. NMR Sample Preparation.

- Organomation. NMR Sample Preparation: The Complete Guide.

Sources

Introduction: The Significance of the 4-(Piperidin-4-yl)benzonitrile Scaffold

An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)benzonitrile: Strategies, Mechanisms, and Protocols

In the landscape of modern medicinal chemistry, the this compound moiety has emerged as a privileged scaffold. Its unique three-dimensional structure, combining a flexible saturated heterocycle with a rigid, electron-withdrawing aromatic nitrile, makes it a cornerstone for the design of potent and selective therapeutic agents. The piperidine ring can engage in critical hydrogen bonding and hydrophobic interactions within protein binding sites, while the benzonitrile group often serves as a key pharmacophore or a synthetic handle for further molecular elaboration. This guide provides an in-depth exploration of the core synthetic strategies for constructing this valuable building block, tailored for researchers, chemists, and professionals in drug development. We will dissect the causality behind common synthetic choices, present detailed, field-proven protocols, and offer insights into process optimization.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with retrosynthesis—the process of deconstructing the target molecule to reveal potential starting materials and key bond formations. For this compound, two primary disconnections are most strategically viable, leading to the principal synthetic families discussed in this guide.

-

C-C Bond Disconnection: Breaking the bond between the piperidine C4 position and the phenyl ring suggests a cross-coupling strategy, such as the Suzuki-Miyaura reaction. This path requires a piperidine-based organoboron reagent and an aromatic halide.

-

C-N Bond Disconnection (Hypothetical Direct Amination): While direct C-H amination is challenging, this disconnection logically leads to palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which forms the bond between the piperidine nitrogen and the cyanophenyl ring.

-

C4-N Bond Disconnection (Reductive Amination Logic): A more practical disconnection at the C4 position of a piperidone precursor points towards a reductive amination pathway. This is one of the most direct and widely used methods, forming the C-N bond of an intermediate which is then further elaborated. A variation involves forming the C-C bond via the reaction of a piperidone with a suitable reagent.

The diagram below illustrates these primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: The Workhorse Method: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its operational simplicity, broad functional group tolerance, and the ready availability of starting materials.[1] This method typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

Principle and Rationale

For the synthesis of this compound, the most common approach involves the reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidone, with an aniline derivative. The tert-butoxycarbonyl (Boc) protecting group is crucial as it deactivates the piperidine nitrogen, preventing self-condensation and other side reactions, and allows for controlled deprotection in the final step.[2] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl group.[3][4]

Synthetic Workflow and Mechanism

The process begins with the formation of a hemiaminal intermediate from the reaction of N-Boc-4-piperidone and aniline. This is followed by dehydration to form a crucial iminium cation. The hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the protected amine. The final step is the removal of the Boc protecting group, typically under acidic conditions.

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) and 4-aminobenzonitrile (1.05 eq) in dichloromethane (DCM, ~0.2 M), add glacial acetic acid (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the crude or purified product from Step 1 in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.[2]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of the target compound.

-

To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract with an organic solvent like ethyl acetate. Dry the organic extracts and evaporate the solvent.

| Parameter | Value/Reagent | Rationale |

| Piperidone Source | N-Boc-4-piperidone | Protects piperidine N, prevents side reactions.[2] |

| Amine Source | 4-Aminobenzonitrile | Provides the cyanophenyl moiety. |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium reduction.[2] |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert. |

| Acid Catalyst | Acetic Acid | Facilitates iminium ion formation. |

| Deprotection | 4M HCl in 1,4-Dioxane | Standard, effective conditions for Boc removal.[2] |

| Typical Yield | 75-90% (over two steps) | High efficiency is common for this route. |

Chapter 3: Advanced Strategies: Palladium-Catalyzed Cross-Coupling

For constructing complex molecules, palladium-catalyzed cross-coupling reactions are indispensable tools, offering unparalleled efficiency in forming C-C and C-N bonds.[5]

Route A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[6] In this context, it can be used to couple a piperidine-containing organoboron species with an aryl halide.

Mechanism & Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] This method is prized for its mild conditions and tolerance of a wide array of functional groups.

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. jocpr.com [jocpr.com]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. researchgate.net [researchgate.net]

- 6. wwjmrd.com [wwjmrd.com]

- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to 4-(Piperidin-4-yl)benzonitrile for Drug Discovery Professionals

An In-Depth Exploration of Synthesis, Properties, and Applications of a Versatile Scaffolding Agent in Modern Medicinal Chemistry

Introduction: The Unseen Pillar in Novel Therapeutics

In the intricate landscape of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutic agents. Among these, 4-(piperidin-4-yl)benzonitrile has emerged as a critical starting material and key intermediate. Its unique structural amalgamation of a flexible piperidine ring and a reactive benzonitrile group provides a fertile ground for medicinal chemists to explore a wide chemical space, leading to the development of potent and selective modulators of various biological targets. This technical guide offers a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its diverse applications in the pharmaceutical industry. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a blend of theoretical knowledge and practical insights, underscoring the causality behind experimental choices and ensuring a foundation of trustworthiness through robust, well-referenced protocols.

Physicochemical Properties and Structural Elucidation

The utility of this compound in medicinal chemistry is intrinsically linked to its distinct chemical and physical properties. The molecule is characterized by the presence of a saturated heterocyclic piperidine ring directly attached to a benzonitrile moiety at the 4-position. This arrangement imparts a degree of conformational flexibility, which can be crucial for optimal binding to target proteins.

| Property | Value | Source |

| CAS Number | 5094-12-2 | [1] |

| Molecular Formula | C₁₂H₁₄N₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | Typically an off-white to pale yellow solid | [3] |

| Melting Point | 51 °C | [4] |

| Boiling Point | 349.9±25.0 °C (Predicted) | [4] |

| Density | 1.09±0.1 g/cm³ (Predicted) | [4] |

| Solubility | Low solubility in water; soluble in organic solvents like DMSO and methanol | [3] |

The piperidine ring can adopt various conformations, with the chair conformation being the most stable.[5] The nitrogen atom in the piperidine ring provides a basic center and a potential site for further functionalization, a key feature leveraged in drug design. The benzonitrile group, with its electron-withdrawing cyano (-C≡N) group, influences the electronic properties of the aromatic ring and serves as a versatile handle for chemical transformations. The nitrile group can undergo a variety of reactions, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.[2]

Strategic Synthesis of this compound

The efficient and scalable synthesis of this compound is a cornerstone for its widespread use. Several synthetic strategies have been developed, each with its own advantages and considerations regarding yield, purity, and industrial applicability. A prevalent and robust method involves a multi-step sequence starting from more readily available precursors.

Retrosynthetic Analysis and Common Synthetic Pathways

A common retrosynthetic approach for this compound involves disconnecting the C-C bond between the piperidine and the phenyl ring, often leading back to a protected 4-halopiperidine and a cyanophenylboronic acid derivative (via Suzuki coupling) or a protected piperidin-4-one and a cyanophenyl Grignard reagent. Another strategy involves the construction of the piperidine ring onto a pre-functionalized benzonitrile core.

Below is a generalized workflow for a common synthetic route:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of this compound, emphasizing the critical parameters and rationale behind each step.

Step 1: Synthesis of N-Boc-4-(4-cyanophenyl)piperidin-4-ol

-

Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: Slowly add a solution of 4-bromobenzonitrile in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating. Maintain a gentle reflux until most of the magnesium has been consumed.

-

Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C. To this, add a solution of N-Boc-piperidin-4-one in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Dehydration and Reduction

-

Dehydration: Dissolve the N-Boc-4-(4-cyanophenyl)piperidin-4-ol in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Reduction: After dehydration is complete, the resulting alkene intermediate can be reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This step is crucial for saturating the double bond to form the desired piperidine ring.

Step 3: Deprotection

-

Acidic Cleavage: The N-Boc protecting group is typically removed under acidic conditions. Dissolve the N-Boc-4-(piperidin-4-yl)benzonitrile in a solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent to yield the final product, this compound. The hydrochloride salt is also a common form.[6]

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile building block in the synthesis of a wide array of biologically active molecules. The piperidine nitrogen allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The N-benzyl piperidine motif, for instance, is frequently employed to introduce favorable cation-π interactions with target proteins.[7]

Case Studies: From Starting Material to Clinical Candidate

The this compound core is present in numerous compounds investigated for various therapeutic indications. For example, derivatives have been explored as:

-

Anticancer and Anti-malarial Agents: The core structure can be elaborated to synthesize 3-aminopyrazole derivatives which have shown potential as anticancer and anti-malarial agents.[5]

-

Neurological Disorder Treatments: Its structural features make it a valuable scaffold for agents targeting the central nervous system.[2]

-

Enzyme Inhibitors: The modifiable nature of the piperidine and benzonitrile moieties allows for the fine-tuning of interactions with the active sites of various enzymes.

The general workflow for utilizing this compound in a drug discovery program is depicted below:

Caption: Drug discovery workflow utilizing this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for comprehensive quality control.

| Analytical Method | Purpose | Key Parameters |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Chemical shifts, coupling constants, integration |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | m/z of the molecular ion and key fragments |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area, use of a suitable column (e.g., C18) and mobile phase |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C≡N (nitrile) and N-H (secondary amine) |

| Elemental Analysis | Confirmation of elemental composition | Percentage of C, H, and N |

Protocol: Purity Determination by RP-HPLC

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for routine quality control.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., determined by UV scan, often around 220-254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).

-

Analysis: Inject the sample and a reference standard. Purity is calculated based on the area percentage of the main peak.

For trace-level impurity analysis, derivatization techniques may be employed to enhance the detectability of impurities that lack a strong chromophore.[8][9]

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed molecular building blocks in accelerating drug discovery. Its synthetic accessibility, coupled with the versatile reactivity of its functional groups, ensures its continued relevance in the synthesis of novel small-molecule therapeutics. As our understanding of disease biology deepens, the demand for innovative molecular scaffolds will undoubtedly grow. The strategic application of key intermediates like this compound will remain a cornerstone of medicinal chemistry, enabling the development of the next generation of life-saving medicines. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their drug discovery endeavors.

References

- Methylamine Supplier. 4-(Piperidin-4-Yloxy)Benzonitrile.

- Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284.

- LookChem. This compound hydrochloride CAS NO.162997-34-4.

- Appretech Scientific Limited. 4-(piperidin-4-yloxy)benzonitrile hydrochloride.

- PubMed. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.

- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.

- Journal of the Science of Food and Agriculture. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.

- Analytical Methods. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry.

- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- ChemMedChem. N-Benzyl piperidine Fragment in Drug Discovery.

- Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

- 1. parchem.com [parchem.com]

- 2. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]

- 3. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

- 4. 1204-85-9 CAS MSDS (4-PIPERIDIN-1-YL-BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride, CasNo.162997-34-4 Shanghai Wisacheam Pharmaceutical Technology Co., Ltd China (Mainland) [shanghaiweifenqi.lookchem.com]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

4-(piperidin-4-yl)benzonitrile derivatives synthesis

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)benzonitrile Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the this compound Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the hydrogen bond accepting capability of the nitrile group and the basic nitrogen atom of the piperidine ring, makes it a highly versatile building block for engaging with a wide array of biological targets. Derivatives of this core are found in numerous pharmacologically active agents, from kinase inhibitors in oncology to modulators of central nervous system receptors.[1][2] The synthetic accessibility of this scaffold is therefore of paramount importance to drug discovery programs.

However, the construction of these molecules is not without its challenges. Key considerations include the strategic selection of protecting groups for the piperidine nitrogen, the control of regioselectivity during arylation, and the development of robust, scalable reaction conditions. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.

Core Synthetic Strategies: A Disconnection Approach

The synthesis of the this compound core can be approached by strategically disconnecting the molecule at key bonds. This leads to several convergent and highly effective synthetic routes. This guide will focus on the most robust and widely adopted of these strategies.

Caption: Core synthetic disconnections for the this compound scaffold.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

The most direct and versatile route to the target scaffold involves the formation of the C4(piperidine)–C1(phenyl) bond via palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is the preeminent method in this class due to its mild conditions and exceptional functional group tolerance.[3]

The Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation

This strategy typically involves the coupling of an N-protected piperidine-4-boronic acid (or its pinacol ester derivative) with a 4-halobenzonitrile, most commonly 4-bromobenzonitrile. The choice of the nitrogen protecting group is critical; the tert-butyloxycarbonyl (Boc) group is often preferred due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher yields and faster reaction times, especially with less reactive aryl chlorides.

-

Base: A base is essential to activate the boronic acid for transmetalation.[4] An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is standard. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic substrates and the inorganic base.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the synthesis of N-Boc-4-(4-cyanophenyl)piperidine.

Materials:

-

N-Boc-piperidine-4-boronic acid pinacol ester

-

4-Bromobenzonitrile

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Add potassium carbonate (3.0 mmol, 3.0 eq).

-

Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Strategy 2: De Novo Synthesis of the Piperidine Ring

An alternative to modifying a pre-existing piperidine is to construct the ring itself. Reductive amination is a cornerstone of this approach, providing a powerful method for forming the heterocyclic core.[5]

Intramolecular Reductive Amination

This elegant strategy involves the cyclization of a linear precursor containing both an amine (or a precursor like a nitro group or azide) and the requisite carbonyl functionalities. For the synthesis of a 4-arylpiperidine, a common approach starts with the Michael addition of a nitromethane equivalent to a chalcone derived from 4-cyanobenzaldehyde, followed by further elaboration to a 1,5-dicarbonyl compound or a keto-aldehyde, which can then undergo cyclization with an amine source (like ammonia or a primary amine) and a reducing agent.

Causality Behind Experimental Choices:

-

Reducing Agent: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (STAB) is often favored for its mildness and tolerance of acidic conditions, which can facilitate the formation of the necessary iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][7]

-

pH Control: The reaction is often pH-sensitive. Mildly acidic conditions (pH 4-6) are typically optimal to promote iminium ion formation without causing significant side reactions or decomposition of the starting materials.

Experimental Protocol: Two-Step Reductive Amination

This protocol outlines a general procedure for the N-alkylation of a piperidine via reductive amination, a related and fundamental transformation.

Materials:

-

Piperidine derivative (e.g., 4-cyanopiperidine)

-

Aldehyde or Ketone (e.g., benzaldehyde for an N-benzyl derivative)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

Procedure:

-

Dissolve the piperidine derivative (1.0 mmol, 1.0 eq) and the aldehyde/ketone (1.1 mmol, 1.1 eq) in DCM (10 mL) in a round-bottom flask.

-

If the amine salt is used, add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Add STAB (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography.

Strategy 3: N-Arylation for Structural Analogues

While the core topic is C-arylated piperidines, the N-arylation of piperidines to form analogues is a fundamentally important and related field of synthesis.[8] The Buchwald-Hartwig amination is the gold standard for this transformation, allowing for the formation of a C(aryl)-N(piperidine) bond under relatively mild, palladium-catalyzed conditions.[9][10]

The Buchwald-Hartwig Amination

This reaction couples an amine with an aryl halide or triflate. To synthesize an N-(4-cyanophenyl)piperidine derivative, one would react a suitable piperidine with 4-bromobenzonitrile or 4-fluorobenzonitrile.[11]

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is the most critical parameter. For coupling with secondary cyclic amines like piperidine, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often highly effective.[10]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] The base facilitates the deprotonation of the amine in the catalytic cycle.

Caption: A validated multi-step workflow for synthesizing the target scaffold.

Data Summary: Comparison of Synthetic Methodologies

The selection of a synthetic route often depends on factors like starting material availability, desired scale, and tolerance for specific reagents.

| Parameter | Suzuki-Miyaura Coupling | Reductive Amination (Cyclization) | Buchwald-Hartwig (N-Arylation) |

| Bond Formed | C(aryl)–C(piperidine) | C–N (ring formation) | C(aryl)–N(piperidine) |

| Key Precursors | Piperidine-boronate, Aryl halide | Linear amino-dicarbonyl | Piperidine, Aryl halide |

| Catalyst | Palladium | None (Stoichiometric reductant) | Palladium |

| Common Conditions | 90-100 °C, Carbonate base | Room Temp, STAB reductant | 80-110 °C, NaOtBu base |

| Key Advantage | High convergence, modularity | Builds complexity from simple precursors | Highly efficient for N-aryl analogues |

| Common Challenge | Stability/synthesis of boronate | Synthesis of linear precursor | Ligand sensitivity, cost of catalyst |

Troubleshooting and Practical Considerations

-

Purification: Piperidine derivatives are basic and can exhibit tailing during silica gel chromatography. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent, or specialized amine-functionalized silica gel can be used.

-

Protecting Groups: The Boc group is widely used for its robustness and simple cleavage with acids like trifluoroacetic acid (TFA) or HCl in dioxane. The benzyl group is an alternative, removable by catalytic hydrogenation, which may be advantageous if other acid-sensitive groups are present.[13]

-

Inert Conditions: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation and ensure reproducibility.

References

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.

- Machetti, F., & Goti, A. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6667.

- Scott, J. D., & Williams, R. M. (2001). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 3(23), 3761–3764.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6).

- (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate.

- Adelstein, G.W. (1977). 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. Google Patents.

- (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, Vol. 51, No. 10, 1999.

- (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

- Nechaev, A., & Van der Eycken, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(20), 4690.

- (n.d.). Pictet–Spengler reaction. Wikipedia.

- (n.d.). Show how to synthesize the following amines from the indicated st.... Pearson+.

- Yu, J., Wang, L., & Wang, Q. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o284.

- (n.d.). Buchwald–Hartwig amination. Wikipedia.

- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- Vitale, P., & Piacente, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045.

- (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.

- Vitale, P., & Piacente, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045.

- (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. ResearchGate.

- (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Semantic Scholar.

- Tundel, R. E., & Anderson, K. W. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 592–595.

- (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.

- Ananthan, S., & Kezar, H. S. (2010). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 20(2), 745–749.

- Al-Masoudi, N. A., & Jumaa, A. A. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11090–11099.

- (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes.

- Geng, P., & Li, J. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3683–3686.

- (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.

- (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Dimmock, J. R., & Jonnalagadda, S. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2649–2659.

- (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- (n.d.). Selected pharmaceutical structures containing piperidine scaffold. ResearchGate.

- Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302.

- (n.d.). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Semantic Scholar.

- (n.d.). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

- (n.d.). Method for preparing 4-piperidyl piperidine. Google Patents.

- (n.d.). 4-Cyanopiperidine. PubChem.

Sources

- 1. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The 4-(Piperidin-4-yl)benzonitrile Scaffold: A Privileged Substructure in Modern Drug Discovery

Abstract

The 4-(piperidin-4-yl)benzonitrile moiety has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Far from having a singular mechanism of action, its true power lies in its remarkable versatility as a core structural framework. This guide delves into the multifaceted roles of this scaffold, providing an in-depth technical analysis of its function within two distinct and impactful classes of therapeutics: Poly(ADP-ribose) Polymerase (PARP) inhibitors for oncology and Akt kinase inhibitors for cancer therapy. By examining the specific structure-activity relationships (SAR), binding interactions, and relevant experimental protocols, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of how this seemingly simple chemical entity contributes to potent and selective pharmacological activity.

Introduction: The Concept of a Privileged Scaffold

In the landscape of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The this compound structure, characterized by a central piperidine ring linked to a benzonitrile group at the 4-position, exemplifies this concept. The piperidine ring offers a flexible yet conformationally defined anchor, allowing for precise spatial orientation of substituents, while the benzonitrile group can engage in a variety of molecular interactions, including hydrogen bonding and π-stacking. This inherent chemical versatility has enabled its incorporation into a wide array of clinically significant molecules. This guide will explore the mechanistic contributions of this scaffold in two key therapeutic areas.

Part 1: A Cornerstone in Cancer Therapy - The Role in PARP Inhibition

The discovery of Poly(ADP-ribose) Polymerase (PARP) inhibitors has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The this compound scaffold is a central feature in the chemical structure of the potent PARP inhibitor, Niraparib.

Mechanism of Action: Synthetic Lethality and PARP Trapping

The primary mechanism of action for PARP inhibitors is the concept of "synthetic lethality". In a healthy cell, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1][2][3] When PARP1 is inhibited, these SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can still be repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[1]

Furthermore, many potent PARP inhibitors, including Niraparib, also function by "trapping" the PARP enzyme on the DNA at the site of damage.[3][4][5] By binding to the catalytic domain, the inhibitor prevents the auto-poly(ADP-ribosyl)ation of PARP1, a step necessary for its release from DNA. This trapped PARP-DNA complex is itself a cytotoxic lesion that stalls replication forks, contributing significantly to the inhibitor's anticancer effect.[3][5] The potency of PARP trapping varies among different inhibitors, with Niraparib being a particularly effective trapping agent.[5]

Molecular Interactions: The this compound Moiety in the PARP1 Active Site

The crystal structure of Niraparib in complex with the catalytic domain of PARP1 (PDB ID: 7KK5) provides a clear rationale for the critical role of the this compound scaffold.[4][6] The inhibitor binds in the nicotinamide-binding pocket of the enzyme, where the natural substrate, NAD+, would normally bind.

The key interactions involving the broader scaffold of Niraparib are:

-

π-π Stacking: The indazole ring system of Niraparib forms a crucial π-π stacking interaction with the side chain of Tyr907.[7]

-

Hydrogen Bonding: The carboxamide group on the indazole ring forms a bidentate hydrogen bond with the backbone of Gly863 and a hydrogen bond with Ser904, mimicking the interactions of the nicotinamide moiety of NAD+.[7]

Within this complex, the 4-(piperidin-4-yl)phenyl portion of Niraparib extends towards the solvent-exposed region of the active site. The piperidine ring, in its chair conformation, positions the phenyl group for favorable interactions within the pocket. While not forming direct hydrogen bonds in this specific crystal structure, this part of the molecule contributes to the overall binding affinity through van der Waals and hydrophobic interactions, and its orientation is critical for positioning the core indazole moiety for its key interactions. The nitrile group of a related benzonitrile scaffold can act as a hydrogen bond acceptor in other contexts, highlighting the versatile interaction potential of this functional group.

Visualizing the PARP Inhibition Pathway

The following diagram illustrates the central role of PARP1 in DNA repair and the dual mechanism of action of inhibitors like Niraparib.

Caption: PARP1 signaling in DNA repair and the dual inhibitory mechanism of Niraparib.

Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)

This protocol is a representative, self-validating method for determining the in vitro potency of inhibitors against PARP1.

Principle: This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins coated on a microplate. A biotinylated NAD+ substrate is used, and the incorporated biotin is detected with streptavidin-HRP, which generates a chemiluminescent signal.

Materials:

-

Purified recombinant human PARP1 enzyme

-

Histone mixture

-

Activated DNA (as an enzyme activator)

-

10x PARP assay buffer

-

Biotinylated NAD+ substrate mixture

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

96-well white microplates

-

Test inhibitor (e.g., Niraparib) dissolved in DMSO

Procedure:

-

Plate Coating: a. Dilute histone mixture 1:5 in PBS. b. Add 50 µL of diluted histone solution to each well of a 96-well plate. c. Incubate overnight at 4°C. d. Wash the plate three times with 200 µL of PBST (PBS + 0.05% Tween-20).

-

Blocking: a. Add 200 µL of blocking buffer to each well. b. Incubate for 90 minutes at room temperature. c. Wash three times with PBST.

-

Enzyme Reaction: a. Prepare a Master Mix containing 1x PARP assay buffer, biotinylated NAD+ substrate, and activated DNA. b. Add 25 µL of Master Mix to each well. c. Add 5 µL of test inhibitor at various concentrations (e.g., 10-point serial dilution) to "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of diluent (buffer with DMSO). d. Thaw PARP1 enzyme on ice and dilute to the working concentration (e.g., 0.3-0.5 ng/µL) in 1x PARP assay buffer. e. Initiate the reaction by adding 20 µL of diluted PARP1 to "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x PARP assay buffer to "Blank" wells. f. Incubate for 60 minutes at room temperature.

-

Detection: a. Wash the plate three times with PBST. b. Dilute Streptavidin-HRP 1:50 in blocking buffer and add 50 µL to each well. c. Incubate for 30 minutes at room temperature. d. Wash the plate three times with PBST. e. Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well. f. Immediately read the plate on a chemiluminescence plate reader.

-

Data Analysis: a. Subtract the signal from the "Blank" wells from all other wells. b. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Versatility in Kinase Inhibition - Targeting the Akt Pathway

The piperidine scaffold, while not always paired with a benzonitrile, is a frequent component in kinase inhibitors due to its utility as a versatile linker and its ability to form key interactions in ATP-binding pockets. A prime example is AZD5363 (Capivasertib) , a potent pan-Akt kinase inhibitor that has been investigated for the treatment of various cancers.[8][9][10][11]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Hyperactivation of this pathway is a common feature in many human cancers. Akt is a central node in this pathway, and its inhibition is a key therapeutic strategy. AZD5363 is an ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[8][12] By binding to the ATP-binding site of the kinase domain, AZD5363 prevents the phosphorylation and activation of Akt's downstream substrates, leading to the inhibition of cell proliferation and the induction of apoptosis.[12]

Molecular Interactions: The Role of the Piperidine Moiety in AZD5363

The crystal structure of AZD5363 in complex with Akt1 (PDB ID: 4GV1) reveals the crucial role of the 4-aminopiperidine moiety.[13]

-

The core pyrrolopyrimidine of AZD5363 forms two hydrogen bonds with the hinge region of the kinase (Ala230 and Glu228).[13]

-

The 4-aminopiperidine group acts as a central linker, connecting the hinge-binding pyrrolopyrimidine to the solvent-exposed region of the active site. The piperidine ring itself makes favorable van der Waals contacts within a hydrophobic pocket.

-

Crucially, the 4-amino group on the piperidine ring is essential for potent inhibition.[13] It forms a key hydrogen bond with the backbone carbonyl of Asp292, anchoring the inhibitor in the active site. Structure-activity relationship studies have confirmed the importance of this interaction for high-affinity binding.[13]

This example demonstrates how the piperidine scaffold, when appropriately functionalized, can serve as more than just a linker, actively participating in the high-affinity binding to a target protein.

Visualizing the Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 of a test compound against a target enzyme.

Caption: A generalized workflow for in vitro IC50 determination.

Quantitative Data Summary

The potency of inhibitors containing the this compound or related piperidine scaffolds is typically quantified by their half-maximal inhibitory concentration (IC50).